1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound likely involves the introduction of TFMP groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which is a functional group that has the formula -CF3. This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the trifluoromethyl group. This group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Physical And Chemical Properties Analysis
The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This group is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Mécanisme D'action
Target of Action
The primary target of this compound is the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) . PERK is a type of protein kinase that is activated in response to various endoplasmic reticulum stresses implicated in numerous disease states .
Mode of Action
This compound acts as a potent and selective inhibitor of PERK . It inhibits the activation of PERK in cells, thereby modulating the response to endoplasmic reticulum stress .
Biochemical Pathways
The inhibition of PERK affects the Unfolded Protein Response (UPR) pathway, which is activated in response to endoplasmic reticulum stress. By inhibiting PERK, this compound can modulate the UPR pathway and its downstream effects .
Result of Action
The inhibition of PERK by this compound can lead to the suppression of tumor growth . This is because PERK is implicated in tumorigenesis and cancer cell survival .
Orientations Futures
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-2,3-dihydro-1H-indole-4-carboxamide, and the second intermediate is N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide. These intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2,3-dihydro-1H-indole-4-carboxylic acid", "3-fluoro-5-(trifluoromethyl)benzylamine", "4-chloro-6-(chloromethyl)pyrimidine", "2-hydroxyethylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "ethyl acetate", "water" ], "Reaction": [ "The first step involves the synthesis of the first intermediate. 2,3-dihydro-1H-indole-4-carboxylic acid is reacted with 3-fluoro-5-(trifluoromethyl)benzylamine in the presence of DCC and NHS in DMF to form the corresponding amide intermediate. This intermediate is then reacted with 4-chloro-6-(chloromethyl)pyrimidine in the presence of DIPEA in DMF to form the first intermediate, 1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-2,3-dihydro-1H-indole-4-carboxamide.", "The second step involves the synthesis of the second intermediate. 2,3-dihydro-1H-indole-4-carboxylic acid is reacted with 2-hydroxyethylamine in the presence of DCC and NHS in DMF to form the corresponding amide intermediate. This intermediate is then deprotected using ethyl acetate and water to form N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide.", "The final step involves the coupling of the two intermediates. The first intermediate, 1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-2,3-dihydro-1H-indole-4-carboxamide, and the second intermediate, N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide, are coupled using standard peptide coupling reagents such as DCC and NHS in DMF to form the final product, 1-(6-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}pyrimidin-4-yl)-N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-4-carboxamide." ] } | |
Numéro CAS |
2624131-45-7 |
Formule moléculaire |
C23H20F4N4O2 |
Poids moléculaire |
460.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.